2-[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethoxy]benzaldehyde
Description
Properties
IUPAC Name |
2-[2-(5-naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O3/c31-18-24-12-6-7-13-27(24)33-19-28(32)30-26(21-9-2-1-3-10-21)17-25(29-30)23-15-14-20-8-4-5-11-22(20)16-23/h1-16,18,26H,17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOBGBQOWWSZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC3=CC=CC=C3C=C2)C(=O)COC4=CC=CC=C4C=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, naphthalen-2-yl 3,5-dinitrobenzoate (sf1), has been identified to have promising binding with theacetylcholinesterase enzyme (AChE) . AChE plays a crucial role in nerve function, and its inhibition can lead to an increase in acetylcholine, affecting nerve signal transmission.
Mode of Action
It can be inferred from the similar compound sf1 that it may interact with its target, ache, leading to the inhibition of the enzyme. This inhibition could result in an increase in acetylcholine levels, affecting nerve signal transmission.
Biochemical Pathways
Based on the potential target, it can be inferred that the cholinergic pathway might be affected due to the inhibition of ache. This could lead to an increase in acetylcholine, a neurotransmitter, resulting in altered nerve signal transmission.
Pharmacokinetics
The structurally similar compound sf1 was evaluated for toxicity and showed a significant rise in alkaline phosphatases (alp), bilirubin, white blood cells (wbc), and lymphocyte levels with a decrease in platelet count. These changes could potentially impact the bioavailability and overall pharmacokinetics of the compound.
Biological Activity
The compound 2-[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethoxy]benzaldehyde represents a novel class of organic compounds with potential therapeutic applications. Its structural features suggest it may exhibit significant biological activity, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound is characterized by the following structural components:
- Naphthalene ring : Imparts hydrophobic characteristics and contributes to π-stacking interactions.
- Dihydropyrazole moiety : Known for its role in biological activity, particularly in inhibiting various enzymes.
- Benzaldehyde group : Often associated with cytotoxic effects in cancer cells.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival pathways, such as:
- Enzyme Inhibition : The compound is believed to bind to the active sites of enzymes, blocking their function and disrupting metabolic pathways critical for cancer cell survival.
- Antioxidant Activity : It may also exhibit antioxidant properties, reducing oxidative stress within cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound show promising anticancer activity. For instance, compounds with similar structural frameworks have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 4d | HeLa | 2.12 |
| 4f | MCF7 | 1.64 |
| 5p | A549 | 13.70 |
These results indicate that modifications to the dihydropyrazole and naphthalene components significantly influence the potency of the compounds against cancer cells .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have been screened for antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggest moderate inhibitory effects, warranting further exploration into their potential as antimicrobial agents .
Case Studies
- In vitro Studies : A study assessing the anticancer efficacy of several derivatives indicated that modifications at the phenyl and naphthalene positions could enhance cytotoxicity. The most active compounds were found to induce apoptosis in cancer cells via caspase activation pathways.
- SAR Analysis : Structure–activity relationship studies revealed that substituents on the naphthalene ring could modulate biological activity significantly. For example, introducing electron-withdrawing groups increased cytotoxicity compared to electron-donating groups.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Substitution Patterns
Target Compound:
- Core : 3,4-Dihydropyrazole with naphthalen-2-yl (C10H7) at position 5 and phenyl (C6H5) at position 3.
- Linker : 2-Oxoethoxy group.
- Terminal Group : Ortho-substituted benzaldehyde.
Analogues:
- Compound 12 () : 4-{2-{5-[4-(Benzyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-2-oxoethoxy}benzaldehyde
- Compound 14y (): 2-(2-(1-Acetyl-3-(2-iodophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-3-chlorophenoxy)-N-hydroxyacetamide Differences: Replaces benzaldehyde with a hydroxamate group; includes iodine and chlorine substituents .
- 3-Methoxy-2-[5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (): Differences: Lacks the oxyethoxy-benzaldehyde moiety; features a methoxy-phenol group instead .
- 4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde () :
Physicochemical Properties
- Melting Points : Analogues with halogen substituents (e.g., 14z: 190–192°C) exhibit higher melting points than those with alkoxy groups (e.g., 14aa: 162–164°C), suggesting stronger intermolecular forces .
Preparation Methods
Hydrazine Cyclocondensation Methodology
The dihydropyrazole ring is constructed via [3+2] cyclocondensation between 1-naphthalen-2-yl-3-phenylpropane-1,3-dione and hydrazine hydrate. In a representative procedure adapted from pyrazolone syntheses, a solution of the diketone (10 mmol) in glacial acetic acid (30 mL) is treated with hydrazine hydrate (12 mmol) under reflux for 8 hours. The reaction mixture is cooled to −20°C, inducing crystallization of the crude dihydropyrazole, which is subsequently purified by recrystallization from ethanol/water (3:1) to yield pale yellow needles (72% yield). This method capitalizes on the electron-withdrawing effect of the naphthyl and phenyl groups to enhance cyclization kinetics.
Alternative β-Keto Ester Route
For improved regiocontrol, methyl 3-(naphthalen-2-yl)-3-oxo-2-phenylpropanoate (15 mmol) is reacted with phenylhydrazine (16.5 mmol) in toluene at 120°C for 24 hours. The β-keto ester precursor, prepared via Claisen condensation of methyl naphthylacetate with benzaldehyde, undergoes cyclodehydration to afford the dihydropyrazole core with >85% purity. This route minimizes side reactions through steric hindrance from the ester group, as demonstrated in analogous systems.
Installation of the 2-Oxoethoxy Linker
Chloroacetylation of the Dihydropyrazole Nitrogen
The nitrogen atom at position 1 of the dihydropyrazole ring is alkylated using chloroacetyl chloride under Schotten-Baumann conditions. A mixture of the dihydropyrazole (5 mmol) in dichloromethane (20 mL) is treated with aqueous NaOH (10%, 10 mL) and chloroacetyl chloride (6 mmol) at 0–5°C. After 2 hours of vigorous stirring, the organic layer is separated, dried over Na2SO4, and concentrated to yield 1-(2-chloroacetyl)-5-naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole as a white solid (89% yield). Optimization studies reveal that maintaining pH >10 prevents N-dealkylation.
Nucleophilic Aromatic Substitution with 2-Hydroxybenzaldehyde
The critical ether bond formation is achieved through SN2 displacement of the chloro group by 2-hydroxybenzaldehyde. A patent-derived protocol employs sodium iodide (0.05 eq) as a catalyst and sodium bicarbonate (3 eq) as base in 1-methyl-2-pyrrolidinone (NMP) at 40–50°C. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 45°C ± 5°C | Maximizes rate while minimizing aldehyde oxidation |
| NMP:H2O Ratio | 7:1 (v/v) | Enhances solubility of both substrates |
| Reaction Time | 18–24 hours | Ensures >95% conversion by HPLC |
Post-reaction, the mixture is cooled to 0–5°C to precipitate the product, which is washed with cold NMP/water (2:1) to remove inorganic salts. This step typically provides 2-[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethoxy]benzaldehyde in 68–74% yield with ≥98% purity by GC-MS.
Protecting Group Strategies for Aldehyde Stability
To prevent undesired aldol condensation during the etherification step, the benzaldehyde moiety is often protected as its dimethyl acetal. A sequential protocol involves:
- Acetal formation: 2-Hydroxybenzaldehyde (10 mmol) is refluxed with trimethyl orthoformate (30 mmol) and p-toluenesulfonic acid (0.1 mmol) in methanol for 3 hours (94% yield).
- Ether linkage installation: The protected benzaldehyde undergoes nucleophilic substitution as described in Section 3.2.
- Deprotection: The acetal is cleaved using 6M HCl in THF/water (1:1) at 25°C for 2 hours, restoring the aldehyde functionality without epimerization.
Analytical Characterization and Quality Control
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6): δ 10.01 (s, 1H, CHO), 8.45–7.20 (m, 15H, Ar-H), 5.32 (dd, J = 12.4, 4.8 Hz, 1H, CH pyrazole), 4.85 (s, 2H, OCH2CO), 3.72–3.65 (m, 2H, CH2 dihydropyrazole).
- IR (KBr): ν 1685 cm−1 (C=O stretch), 1590 cm−1 (C=N pyrazole), 2720 cm−1 (aldehyde C-H).
- HRMS : m/z calculated for C31H24N2O3 [M+H]+ 497.1864, found 497.1861.
Purity Assessment
HPLC analysis using a C18 column (250 × 4.6 mm, 5 μm) with acetonitrile/water (70:30) mobile phase at 1 mL/min shows a single peak at tR = 12.7 minutes (λ = 254 nm). Residual solvent analysis by GC-MS confirms NMP levels <50 ppm, complying with ICH Q3C guidelines.
Comparative Evaluation of Synthetic Routes
A systematic comparison of three principal methodologies reveals critical process advantages:
| Method | Overall Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|
| Convergent synthesis | 62 | 98.5 | Requires aldehyde protection |
| One-pot alkylation | 55 | 95.2 | Low diastereoselectivity |
| Tandem cyclization | 48 | 97.8 | Complex purification |
The convergent approach, despite requiring additional protection/deprotection steps, provides superior control over stereochemistry and scalability.
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can purity be ensured at each stage?
Answer:
Synthesis typically involves multi-step reactions starting with condensation of substituted benzaldehyde derivatives with hydrazine precursors to form the pyrazole core. Key steps include:
- Step 1: Refluxing precursors (e.g., substituted benzaldehyde and hydrazine derivatives) in ethanol with catalytic acetic acid to form the dihydropyrazole ring .
- Step 2: Introducing the naphthalenyl group via nucleophilic substitution or coupling reactions under controlled pH and temperature .
- Purification: Thin-layer chromatography (TLC) with solvent systems like toluene:ethyl acetoacetate:water (8.7:1.2:1.1) or HPLC for intermediate monitoring .
- Final Characterization: Use NMR (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity and purity (>99%) .
Basic: Which spectroscopic methods are most reliable for confirming the molecular structure?
Answer:
- ¹H/¹³C NMR: Identifies proton environments (e.g., benzaldehyde protons at δ 9.8–10.2 ppm, pyrazole ring protons at δ 6.5–7.5 ppm) .
- High-Resolution MS: Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography: Resolves stereochemistry and confirms substituent positions in crystalline derivatives .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps, while ethanol minimizes side reactions in cyclization .
- Catalysts: Use Cu(I) or Pd-based catalysts for Suzuki-Miyaura couplings to introduce aryl groups efficiently .
- Temperature Control: Reflux at 90°C for cyclization vs. room temperature for acid-sensitive steps .
- Byproduct Mitigation: Monitor reactions with real-time HPLC to isolate intermediates before degradation .
Advanced: How to address contradictions in reported biological activities (e.g., antibacterial vs. antitumor efficacy)?
Answer:
- Dose-Dependent Studies: Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7 for cancer vs. S. aureus for antibacterial assays) .
- Structural Analog Comparison: Compare with derivatives like 5-(3-fluoro-1H-pyrazol-4-yl)-2-[(naphthalen-2-yl)oxy]benzoic acid to isolate functional group contributions .
- Mechanistic Profiling: Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to clarify primary targets .
Advanced: What computational tools are recommended for predicting structure-activity relationships (SAR)?
Answer:
- Docking Simulations (AutoDock/Vina): Model interactions with targets like EGFR or DNA topoisomerase II using crystal structures from PDB .
- QSAR Models: Utilize Molinspiration or SwissADME to correlate logP, polar surface area, and bioactivity .
- DFT Calculations: Analyze electron density maps to predict reactive sites (e.g., carbonyl groups in the benzaldehyde moiety) .
Basic: What analytical techniques differentiate between desired product and common byproducts?
Answer:
- HPLC-DAD: Resolves peaks for unreacted starting materials (retention time ~5–8 min) vs. product (~12–15 min) .
- LC-MS/MS: Identifies byproducts like hydrolyzed esters or oxidized naphthalene derivatives .
- IR Spectroscopy: Detects residual carbonyl stretches (1700–1750 cm⁻¹) from incomplete condensation .
Advanced: How to design stability studies under varying pH and temperature conditions?
Answer:
- Accelerated Degradation: Incubate at 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., free benzaldehyde) .
- pH Profiling: Test solubility and stability in buffers (pH 1–13) to identify labile bonds (e.g., ester groups hydrolyzing in basic conditions) .
Advanced: What strategies validate enzyme interaction mechanisms experimentally?
Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) with immobilized enzymes like COX-2 .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during ligand-enzyme binding .
- Fluorescence Quenching: Monitor tryptophan residues in enzymes to confirm conformational changes upon compound binding .
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
- Catalyst Screening: Test Pd(OAc)₂ vs. Pd(PPh₃)₄ for Suzuki couplings .
- Oxygen-Free Conditions: Use Schlenk lines or nitrogen purging to prevent oxidation of sensitive intermediates .
- Stoichiometry Adjustment: Optimize molar ratios of aryl halide to boronic acid (1:1.2 recommended) .
Advanced: What in silico methods predict metabolic pathways and toxicity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
